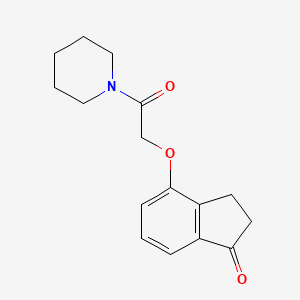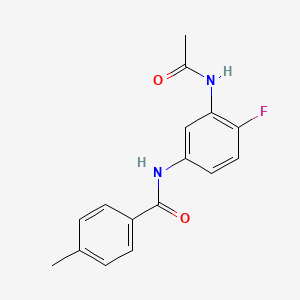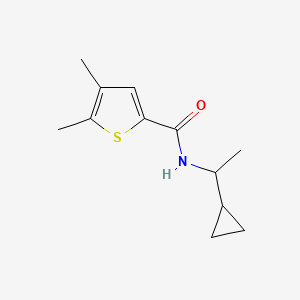
2-(5-bromo-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide, also known as BRD-6989, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to possess various biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(5-bromo-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide is not fully understood. However, it has been suggested that it may exert its biological effects by modulating the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects:
2-(5-bromo-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the accumulation of amyloid-beta in the brain, which is a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(5-bromo-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide in lab experiments is its high potency and selectivity. It has been shown to have minimal off-target effects and is highly effective at low concentrations. However, one limitation of using 2-(5-bromo-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are many potential future directions for the research on 2-(5-bromo-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. Another area of interest is the development of more potent and selective analogs of 2-(5-bromo-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(5-bromo-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(5-bromo-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide involves the reaction of 5-bromo-2-methylindole with N,N-dimethylacetamide in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis of 2-(5-bromo-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been optimized to provide high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-8-10(7-13(17)16(2)3)11-6-9(14)4-5-12(11)15-8/h4-6,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTXUHRIZUYPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)


![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)





![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)